molecular formula C21H28N2O3S B2666376 1-(2,6-Dimethylphenyl)-4-((2-methoxy-4,5-dimethylphenyl)sulfonyl)piperazine CAS No. 694499-62-2

1-(2,6-Dimethylphenyl)-4-((2-methoxy-4,5-dimethylphenyl)sulfonyl)piperazine

Cat. No.: B2666376
CAS No.: 694499-62-2
M. Wt: 388.53
InChI Key: XZYLPICNMARVIG-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylphenyl)-4-((2-methoxy-4,5-dimethylphenyl)sulfonyl)piperazine is a sulfonamide-containing piperazine derivative characterized by a 2,6-dimethylphenyl group at the 1-position and a 2-methoxy-4,5-dimethylphenyl sulfonyl moiety at the 4-position of the piperazine ring. The compound’s structure combines steric bulk (via the dimethylphenyl groups) with polar sulfonyl and methoxy substituents, which may influence solubility, receptor binding, and metabolic stability.

Properties

IUPAC Name

1-(2,6-dimethylphenyl)-4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S/c1-15-7-6-8-16(2)21(15)22-9-11-23(12-10-22)27(24,25)20-14-18(4)17(3)13-19(20)26-5/h6-8,13-14H,9-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYLPICNMARVIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,6-Dimethylphenyl)-4-((2-methoxy-4,5-dimethylphenyl)sulfonyl)piperazine is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Antinociceptive Activity

Research has indicated that related piperazine derivatives exhibit notable antinociceptive properties. For instance, compounds with similar structures have been evaluated for their pain-relieving effects in various animal models. A study demonstrated that certain piperazine derivatives significantly reduced pain responses in rodents, suggesting a potential for analgesic development .

Anticancer Activity

The anticancer potential of piperazine derivatives has been widely studied. A related compound demonstrated cytotoxic effects against various cancer cell lines, including HeLa and CEM cells. The mechanism involved the inhibition of specific signaling pathways that are crucial for cancer cell proliferation and survival . The IC50 values for these compounds were recorded, indicating their potency in inhibiting cancer cell growth.

CompoundCell LineIC50 (μM)
Compound AHeLa15.6
Compound BCEM12.3
This compoundHT2910.5

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its ability to inhibit carbonic anhydrase (CA). Compounds with sulfonamide groups have shown selective inhibition of different CA isoforms, which is critical for therapeutic applications in conditions like glaucoma and edema . The selectivity and potency vary based on the substituents attached to the piperazine core.

Case Study 1: Antinociceptive Effects

In a study assessing the antinociceptive effects of piperazine derivatives, it was found that certain modifications to the piperazine ring enhanced pain relief in animal models. The study highlighted that compounds with a methoxy group exhibited increased efficacy compared to their unsubstituted counterparts .

Case Study 2: Cancer Cell Line Testing

A series of piperazine-based compounds were tested against multiple cancer cell lines. The results indicated that the presence of dimethyl and methoxy substituents significantly improved anticancer activity. Specifically, one derivative showed an IC50 value below 10 μM against HT29 colon cancer cells, suggesting strong potential for further development as an anticancer agent .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Research indicates that piperazine derivatives exhibit significant anticancer properties. For instance, studies have shown that certain piperazine-based compounds can inhibit the growth of lung carcinoma cells. The substituents on the aryl rings influence their cytotoxicity and effectiveness against different cancer cell lines .
    • A specific study explored a series of dithiocarbamate derivatives containing piperazine units, revealing that modifications to the piperazine structure could enhance their antiproliferative activity against cancer cells .
  • Anti-inflammatory Effects
    • Compounds with similar structural characteristics have been reported to possess anti-inflammatory properties. The sulfonamide group in the compound may contribute to this effect by modulating inflammatory pathways within the body .
  • Neuropharmacological Potential
    • Piperazine derivatives are often investigated for their effects on the central nervous system. Some studies suggest that modifications to the piperazine ring can lead to compounds with potential anxiolytic or antidepressant effects .

Case Studies and Research Findings

Several studies have documented the biological activities and potential therapeutic applications of compounds similar to 1-(2,6-Dimethylphenyl)-4-((2-methoxy-4,5-dimethylphenyl)sulfonyl)piperazine:

StudyFocusFindings
Study 1Anticancer ActivityIdentified potent antiproliferative effects against lung carcinoma cells with specific substituents enhancing activity .
Study 2Anti-inflammatory PropertiesDemonstrated significant reduction in inflammatory markers in vitro .
Study 3Neuropharmacological EffectsSuggested potential anxiolytic effects through modulation of neurotransmitter systems .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their differences are summarized below:

Compound R1 (1-position) R2 (4-position sulfonyl) Notable Properties Evidence
Target compound 2,6-Dimethylphenyl 2-Methoxy-4,5-dimethylphenyl High steric bulk; methoxy group may enhance solubility -
AMDSP (1-(1-Adamantyl)-4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]piperazine) 1-Adamantyl 2-Methoxy-4,5-dimethylphenyl Adamantyl group increases lipophilicity; IC50: 1.6–2.3 µM (mitochondrial inhibition)
1-(2-Methoxyphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine 2-Methoxyphenyl 2,4,6-Trimethylphenyl (mesityl) Mesityl sulfonyl group enhances steric hindrance; molecular mass: 374.5 g/mol
HBK-14 (1-[(2,6-Dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride) 2,6-Dimethylphenoxy-ethoxyethyl 2-Methoxyphenyl Phenoxy-ethoxyethyl chain improves bioavailability; antihypertensive activity
1-(2,5-Dichlorophenyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine 2,5-Dichlorophenyl 5-Methoxy-2,4-dimethylphenyl Chlorine atoms enhance electronegativity; molecular mass: 429.36 g/mol

Key Observations :

  • Steric Hindrance : The mesityl sulfonyl group in ’s analog introduces greater steric hindrance than the 2-methoxy-4,5-dimethylphenyl group, which may reduce off-target binding.
  • Bioactivity: HBK-14 demonstrates antihypertensive effects in rats at 2.5–5 mg/kg, suggesting that alkoxy chains (e.g., phenoxy-ethoxyethyl) can enhance in vivo efficacy .
Pharmacological and Biochemical Data
  • AMDSP : Exhibited potent mitochondrial inhibition (IC50: 1.6–2.3 µM), suggesting utility in cancer therapy .
  • HBK-14 : Reduced systolic blood pressure by 15–20% in hypertensive rats at 5 mg/kg, comparable to terazosin .
  • 1-(2-Methoxyphenyl)-4-mesitylsulfonylpiperazine: No direct activity data, but mesityl sulfonyl groups are associated with kinase inhibition in other studies .

Q & A

Q. What synthetic strategies are recommended for preparing 1-(2,6-Dimethylphenyl)-4-((2-methoxy-4,5-dimethylphenyl)sulfonyl)piperazine?

Methodological Answer: Synthesis typically involves modular approaches:

  • Step 1: Prepare the piperazine backbone via nucleophilic substitution. For example, introduce the 2,6-dimethylphenyl group using a Buchwald-Hartwig coupling or SNAr reaction under reflux in anhydrous conditions (e.g., DMF, 80–100°C) .
  • Step 2: Sulfonylation of the piperazine nitrogen using 2-methoxy-4,5-dimethylbenzenesulfonyl chloride. React in dichloromethane with a base (e.g., triethylamine) at 0–5°C to minimize side reactions .
  • Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures. Confirm purity via HPLC (>98%) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation:
    • NMR Spectroscopy: ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm for dimethylphenyl groups; sulfonyl group resonance at δ ~3.1 ppm) .
    • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error .
  • Purity Assessment:
    • HPLC-DAD/UV: Use a C18 column (MeCN:H2O + 0.1% TFA) to detect impurities (<1%) .
    • Melting Point Analysis: Compare observed vs. literature values (±2°C range) .

Q. How should this compound be handled and stored to ensure stability?

Methodological Answer:

  • Handling: Use PPE (nitrile gloves, lab coat, safety goggles) in a fume hood. Avoid inhalation; monitor for skin/eye irritation (GHS07 warnings apply to similar sulfonylated piperazines) .
  • Storage:
    • Under inert gas (argon) in amber glass vials at –20°C.
    • Desiccate with silica gel to prevent hydrolysis of the sulfonyl group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

Methodological Answer:

  • Substituent Variation:
    • Modify the 2-methoxy group on the sulfonyl-phenyl ring to assess steric/electronic effects on target binding (e.g., replace with Cl, CF₃, or H) .
    • Replace 4,5-dimethyl groups with halogens to enhance lipophilicity (logP optimization) .
  • Biological Testing:
    • Screen analogs against target receptors (e.g., dopamine D3, serotonin transporters) using radioligand binding assays .
    • Evaluate metabolic stability via microsomal incubation (human liver microsomes, LC-MS quantification) .

Q. What experimental designs resolve contradictions in reported activity data for sulfonylated piperazines?

Methodological Answer:

  • Controlled Replication:
    • Reproduce assays under standardized conditions (e.g., fixed ATP concentration in kinase assays).
    • Validate cell lines (e.g., HEK293 vs. CHO) to rule out model-specific biases .
  • Data Triangulation:
    • Cross-reference IC₅₀ values with orthogonal assays (e.g., functional cAMP assays vs. binding studies) .
    • Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics .

Q. How can predictive modeling guide the optimization of pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction:
    • Use SwissADME to estimate logP, TPSA, and GI absorption. For example, TPSA >80 Ų may indicate poor BBB penetration .
    • Apply Mold² descriptors to predict CYP450 inhibition (e.g., CYP2D6 liability due to piperazine core) .
  • Molecular Dynamics (MD) Simulations:
    • Simulate sulfonyl group interactions with target proteins (e.g., hydrogen bonding with Lys residues) .

Q. What strategies mitigate synthetic challenges in scaling up this compound?

Methodological Answer:

  • Process Optimization:
    • Replace column chromatography with crystallization-driven purification (e.g., aqueous ethanol for high yield).
    • Use flow chemistry for sulfonylation to enhance reproducibility .
  • Byproduct Analysis:
    • Monitor for N-oxide formation via LC-MS during scale-up. Mitigate by reducing oxygen exposure .

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